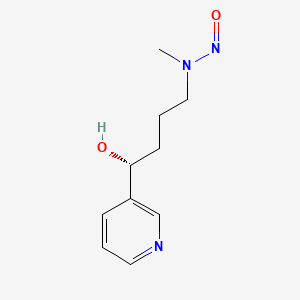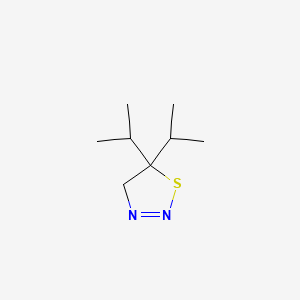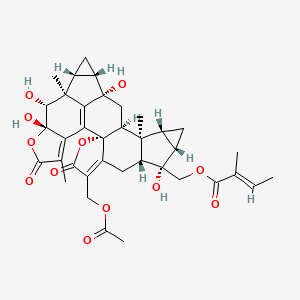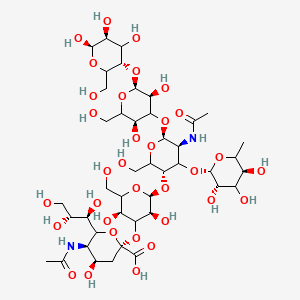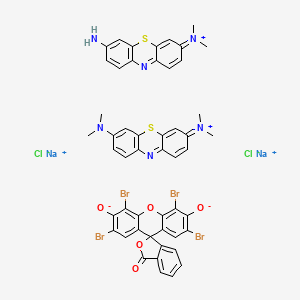
Tetrachrome stain
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachrome stain, also known as MacNeal’s Tetrachrome, is a type of histological stain used in microscopy. It is often used in conjunction with silver stain in the MacNeal staining method . Tetrachrome stains the nucleus blue, while silver stain highlights calcification . It has been used to stain mouse blood smears to readily identify several morphologically distinct cell types and lineages .
Chemical Reactions Analysis
This compound is used in histological staining methods, where it reacts with different tissue components to produce color differentiation. It is used in conjunction with silver stain in the MacNeal staining method . The staining process involves a series of chemical reactions where the stain interacts with different tissue components, resulting in color differentiation that aids in microscopic examination .
Applications De Recherche Scientifique
Clam Histopathology : A novel histological tetrachrome technique was developed for whole-body sections of clams, particularly useful for identifying Perkinsus sp. infection and providing high structural detail. This technique involves fixation in Carnoy's fluid and staining with Alcian Blue, Periodic Acid-Schiff's, Haematoxylin, and Picric Acid (Costa & Costa, 2012).
Bone Histology : A modified tetrachrome method was developed for staining osteoid and defectively mineralized bone in paraffin sections. This method helps in the diagnosis of osteomalacia and assessment of ossification processes, providing a clear distinction between osteoid tissue, mineralized bone, connective tissue, and cartilage (Ráliš & Watkins, 1992).
Corneal Histopathology : A trichrome stain, similar to tetrachrome, was developed for corneal tissues. This method differentiates corneal cells from the extracellular matrix and separates various extracellular materials within the cornea, aiding in corneal disease and wound healing research (Rock, Anderson, & Binder, 1993).
Pituitary Gland Research : Tetrachrome staining was used for cellular differentiation in the adenohypophysis of fetal sheep. It was effective in differentiating pituitary acidophils and identifying specific cells reacting to antibodies against growth hormone and prolactin (Stokes & Boda, 1968).
Gastrointestinal Mucosa Endocrine Cells : A modified Herlant's tetrachrome method was identified as a preferred technique for staining endocrine cells in the upper gastrointestinal mucosa. This method enables easy identification of gastrin-producing cells and other cell types, aiding in the diagnosis of related clinical conditions (Bencosme & Lechago, 1973).
Mécanisme D'action
The mechanism of action of Tetrachrome stain involves its interaction with different tissue components during the staining process. It is used in conjunction with silver stain in the MacNeal staining method . Tetrachrome stains the nucleus blue, while silver stain highlights calcification . This staining method increases the contrast of microscopic features in cells and tissues, making them easier to see when viewed through a microscope .
Safety and Hazards
Propriétés
IUPAC Name |
disodium;(7-aminophenothiazin-3-ylidene)-dimethylazanium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5.C16H18N3S.C14H13N3S.2ClH.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-17(2)10-4-6-12-14(8-10)18-13-7-9(15)3-5-11(13)16-12;;;;/h1-6,25-26H;5-10H,1-4H3;3-8,15H,1-2H3;2*1H;;/q;+1;;;;2*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNPMYIXFLCHOU-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C[N+](=C1C=CC2=NC3=C(C=C(C=C3)N)SC2=C1)C.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H38Br4Cl2N6Na2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1303.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81142-52-1 |
Source


|
| Record name | Tetrachrome stain (macneal) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081142521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


